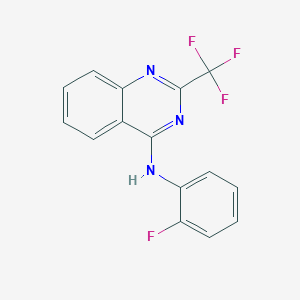

N-(2-氟苯基)-2-(三氟甲基)-4-喹唑啉胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinazoline derivatives, including N-(2-fluorophenyl)-2-(trifluoromethyl)-4-quinazolinamine, involves multiple steps starting from readily available precursors. A common approach for synthesizing these compounds is through the cyclocondensation of 2-amino-N-heterocycles with 2-fluoro substituted benzoyl chlorides, which generally yields the desired quinazolinones in moderate yields. The products often precipitate directly from the reaction mixture, simplifying the purification process. This method has been demonstrated to produce quinazolinones that exhibit moderate activity against various tumor cell lines (Deetz et al., 2001).

Molecular Structure Analysis

The molecular structure of N-(2-fluorophenyl)-2-(trifluoromethyl)-4-quinazolinamine has been characterized through various analytical techniques, including nuclear magnetic resonance (NMR) and X-ray crystallography. These studies reveal the compound's intricate molecular geometry, which is stabilized by intramolecular N–H···N hydrogen bonds, C–H···F interactions, and π···π interactions. The structural analyses further extend to Hirshfeld surface analysis, highlighting the significant role of H···H and H···F contacts in dictating the crystal packing of the compound (Babashkina & Safin, 2022).

Chemical Reactions and Properties

Quinazoline derivatives participate in a variety of chemical reactions, reflecting their chemical versatility. The presence of fluorine atoms in N-(2-fluorophenyl)-2-(trifluoromethyl)-4-quinazolinamine significantly influences its reactivity, facilitating reactions such as C-H bond functionalization. These reactions enable the synthesis of an array of aza-fused heterocycles, showcasing the compound's utility in constructing complex molecular architectures (Zhu et al., 2011).

Physical Properties Analysis

The physical properties of N-(2-fluorophenyl)-2-(trifluoromethyl)-4-quinazolinamine, including its solubility, melting point, and stability, are crucial for its practical applications. These properties are influenced by the compound's molecular structure and the nature of its substituents. For instance, the presence of fluorine atoms affects the compound's lipophilicity, size, and polarity, which are important parameters for its drug-likeness and potential biomedical applications (Babashkina & Safin, 2022).

科学研究应用

EGFR-TK成像生物标志物的进展

含有喹唑啉衍生物(包括与N-(2-氟苯基)-2-(三氟甲基)-4-喹唑啉胺相关的结构)的铼和锝配合物已被探索作为EGFR-TK成像的潜在生物标志物。这些配合物表现出对EGFR自磷酸化和A431细胞生长的显著抑制作用,表明它们在癌症诊断和治疗中的效用(Fernandes等,2008)。

AMPA受体拮抗剂

已经合成了一系列喹唑啉-4-酮,包括N-(2-氟苯基)-2-(三氟甲基)-4-喹唑啉胺的衍生物,以探讨AMPA受体抑制的构效关系。这些研究已导致发现新的AMPA受体拮抗剂,突出了该化合物在神经药理学研究中的相关性(Chenard等,2001)。

合成和抗炎活性

包括类似于N-(2-氟苯基)-2-(三氟甲基)-4-喹唑啉胺的结构在内的4(1H)-喹唑啉酮衍生物的合成和评估揭示了具有显著抗炎活性的化合物,为新型治疗剂提供了见解(Ozaki等,1985)。

可调谐荧光探针

已开发出与N-(2-氟苯基)-2-(三氟甲基)-4-喹唑啉胺相关的荧光N-苯基-4-氨基喹唑啉探针,用于靶向受体酪氨酸激酶ERBB家族的ATP结合口袋。这些探针提供可调谐的光激发能量和电荷转移特性,证明了它们在生物成像和荧光激酶抑制研究中的效用(Dhuguru等,2014)。

氟化喹唑啉-4-酮的光化学合成

已经开发出一种高效的光化学方法来制备氟化喹唑啉-4-酮,包括N-(2-氟苯基)-2-(三氟甲基)-4-喹唑啉胺的衍生物。该方法允许合成在药物化学和材料科学中具有潜在应用的化合物(Buscemi等,2004)。

光电材料

对用于电子器件的喹唑啉衍生物的研究突出了它们在新型光电材料的制造中的潜力。喹唑啉,包括类似于N-(2-氟苯基)-2-(三氟甲基)-4-喹唑啉胺的结构,对于制造有机发光二极管(OLED)和其他发光元件的材料很有价值(Lipunova等,2018)。

属性

IUPAC Name |

N-(2-fluorophenyl)-2-(trifluoromethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F4N3/c16-10-6-2-4-8-12(10)20-13-9-5-1-3-7-11(9)21-14(22-13)15(17,18)19/h1-8H,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYHDNOUUAPOBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F4N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-2-(trifluoromethyl)-4-quinazolinamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(2,5-dimethyl-3-furoyl)amino]methyl}-3-furoic acid](/img/structure/B5554251.png)

![2-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}isoquinolin-1(2H)-one](/img/structure/B5554258.png)

![1-benzyl-N-[2-(4-morpholinylmethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5554261.png)

![N-{(3R*,4S*)-4-isopropyl-1-[(4-methoxy-1-piperidinyl)sulfonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5554291.png)

![6-[({[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5554305.png)

![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5554318.png)

![1-(2-biphenylyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5554323.png)